2,6-Dimethyl-4-piperidinol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

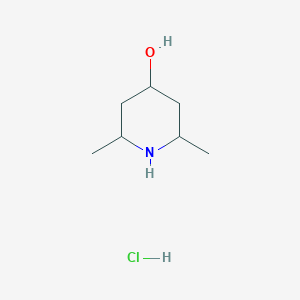

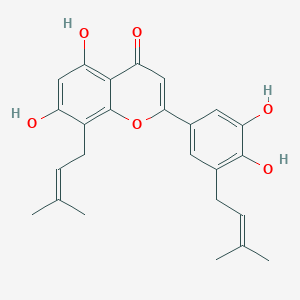

2,6-Dimethyl-4-piperidinol hydrochloride is a chemical compound with the molecular formula C7H15NO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives, including 2,6-Dimethyl-4-piperidinol hydrochloride, has been a subject of research. A continuous process was developed for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-piperidinol hydrochloride includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,6-Dimethyl-4-piperidinol hydrochloride include the hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP). This reaction was carried out using a series of promoter-modified CuCr/Al2O3 catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-4-piperidinol hydrochloride include its molecular formula (C7H15NO), and its status as a derivative of piperidine .Applications De Recherche Scientifique

Piperidine Derivatives in Pharmaceutical Research

- Summary of Application : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis of Hindered Amine Light Stabilizers

- Summary of Application : Triacetoneamine (TAA, 2,2,6,6-tetramethyl-4-piperidone) and 2,2,6,6-tetramethyl-4-piperidinol (TMP) are critical raw materials of hindered amine light stabilizers, which are commonly used in plastics, fibers, coatings, and rubbers .

- Methods of Application : A continuous process was developed for catalytic hydrogenation of TAA to TMP over a series of promoter-modified CuCr/Al2O3 catalysts prepared by the co-precipitation method .

- Results or Outcomes : The doped Sr could decrease the size of Cu nanoparticles to provide more active sites, improve the ratio of Cu+/Cu0 to promote the adsorption of substrates, and reduce the surface acidity to depress side reactions, thus remarkably enhancing catalytic performance .

Use in Microfluidic Systems

- Summary of Application : 2,2,6,6-Tetramethyl-4-piperidinol hydrochloride has been used as a reagent in microfluidic systems .

- Methods of Application : The compound is injected into a micromixer using a Rheodyne injection valve for introducing discrete sample pulses into the miniaturized-SYNthesis and Total Analysis System (πSYNTAS) .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the use of this compound in microfluidic systems suggests its potential in facilitating chemical reactions at a microscale .

Synthesis of Highly Potent and Selective IP (PGI2 receptor) Agonist

- Summary of Application : 4-Hydroxypiperidine, a derivative of piperidine, can be used in the synthesis of a highly potent and selective IP (PGI2 receptor) agonist .

- Methods of Application : The specific methods of application are not detailed in the source, but it involves the use of 4-Hydroxypiperidine as a reagent in the synthesis process .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the synthesis of a highly potent and selective IP (PGI2 receptor) agonist suggests potential therapeutic applications .

Use in Experimental Research

- Summary of Application : “2,6-Dimethyl-4-hydroxypiperidine hydrochloride” is offered for experimental and research use .

- Methods of Application : The specific methods of application are not detailed in the source, but it suggests that this compound could be used as a reagent or substrate in various chemical reactions or procedures .

- Results or Outcomes : The specific outcomes of this application are not detailed in the source, but the use of this compound in experimental research suggests its potential in facilitating new discoveries or advancements in chemistry .

Orientations Futures

The future directions in the research of 2,6-Dimethyl-4-piperidinol hydrochloride could involve the development of more efficient and cost-effective methods for its synthesis. The continuous process developed for its synthesis provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .

Propriétés

IUPAC Name |

2,6-dimethylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHNPOPPHLAHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625661 |

Source

|

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-piperidinol hydrochloride | |

CAS RN |

179175-18-9 |

Source

|

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)